molecular formula C15H22Cl2N3O5P B8671140 Carbamic acid, ((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-, phenylmethyl ester, P-oxide CAS No. 81733-40-6

Carbamic acid, ((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-, phenylmethyl ester, P-oxide

Cat. No. B8671140
Key on ui cas rn: 81733-40-6
M. Wt: 426.2 g/mol
InChI Key: VSRYQXBRBFYQLV-UHFFFAOYSA-N
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Patent
US04618692

Procedure details

750 mg (2.7 mmol) of 4-hydroxycyclophosphamide and 450 mg (2.7 mmol) of benzyl-hydroxycarbamate are dissolved in 6 ml of methylene chloride free of alcohol. A small amount of trichloroacetic acid is added thereto and the solution is allowed to stand at -25° C. in a refrigerator for 3 days. The resulting solution is filtered off, the mother liquor is diluted with 5 ml of chloroform, then is diluted with water and thereafter is washed with a dilute solution of NaHCO3 and with water. The washed solution is dried over sodium sulfate and is evaporated in a vacuum. The oily residue thereafter is recrystallized from acetic acid ethyl ester containing a small amount of methanol.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:7]([OH:8])[NH:6][P:4]([N:9]([CH2:13][CH2:14][Cl:15])[CH2:10][CH2:11][Cl:12])(=[O:5])[O:3][CH2:2]1.[CH2:16]([O:23][C:24](=[O:27])[NH:25]O)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.ClC(Cl)(Cl)C(O)=O>C(Cl)Cl>[CH2:16]([O:23][C:24](=[O:27])[NH:25][O:8][CH:7]1[CH2:1][CH2:2][O:3][P:4]([N:9]([CH2:13][CH2:14][Cl:15])[CH2:10][CH2:11][Cl:12])(=[O:5])[NH:6]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
C1COP(=O)(NC1O)N(CCCl)CCCl
Name
Quantity
450 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NO)=O
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solution is filtered off
ADDITION
Type
ADDITION
Details
the mother liquor is diluted with 5 ml of chloroform
ADDITION
Type
ADDITION
Details
is diluted with water
WASH
Type
WASH
Details
is washed with a dilute solution of NaHCO3 and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed solution is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
is evaporated in a vacuum
CUSTOM
Type
CUSTOM
Details
The oily residue thereafter is recrystallized from acetic acid ethyl ester containing a small amount of methanol

Outcomes

Product
Details
Reaction Time
3 d

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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